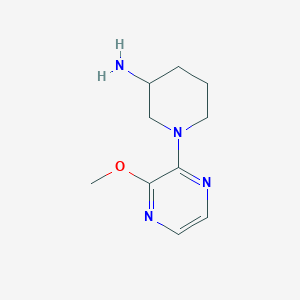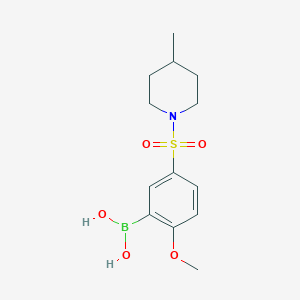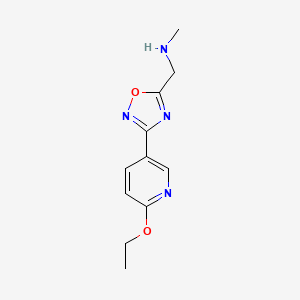![molecular formula C13H16N2O3 B1473081 Tert-Butyl-(benzo[d]isoxazol-3-ylmethyl)carbamate CAS No. 1936628-40-8](/img/structure/B1473081.png)
Tert-Butyl-(benzo[d]isoxazol-3-ylmethyl)carbamate
Übersicht
Beschreibung
Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analgetische Anwendungen
Isoxazol-Derivate, wie z.B. Tert-Butyl-(benzo[d]isoxazol-3-ylmethyl)carbamate, haben ein großes Potenzial als Analgetika gezeigt . Das bedeutet, dass sie bei der Entwicklung neuer Schmerzmittel eingesetzt werden könnten.
Entzündungshemmende Anwendungen
Diese Verbindungen haben auch entzündungshemmende Eigenschaften gezeigt . Dies deutet darauf hin, dass sie bei der Behandlung von Erkrankungen eingesetzt werden könnten, die durch Entzündungen gekennzeichnet sind.
Antikrebsanwendungen
Isoxazol-Derivate wurden als Antikrebsmittel gefunden . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Krebstherapien eingesetzt werden könnten.
Antimikrobielle Anwendungen
Diese Verbindungen haben antimikrobielle Eigenschaften gezeigt , was auf eine mögliche Verwendung bei der Behandlung verschiedener bakterieller und Pilzinfektionen hindeutet.
Antivirale Anwendungen
Isoxazol-Derivate haben antivirale Aktivitäten gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer antiviraler Medikamente eingesetzt werden könnten.
Antiepileptische Anwendungen
Verbindungen wie this compound wurden bei der Synthese von Substanzen mit antiepileptischen Eigenschaften verwendet . Dies deutet auf eine mögliche Verwendung bei der Behandlung von Erkrankungen wie Epilepsie hin.
Wirkmechanismus
Target of Action
Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities. They have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The specific targets of these compounds can vary widely depending on their structure and the functional groups present.
Mode of Action
The mode of action of isoxazole derivatives can also vary greatly depending on their specific structure and the biological activity they exhibit. For example, some isoxazole derivatives may act by inhibiting certain enzymes, interacting with specific receptors, or interfering with particular biochemical processes .
Biochemical Pathways
Isoxazole derivatives can affect various biochemical pathways depending on their specific biological activity. For example, an isoxazole derivative with anticancer activity might interfere with cell division or DNA replication, while an isoxazole derivative with anti-inflammatory activity might inhibit the production of pro-inflammatory cytokines .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of isoxazole derivatives can vary widely depending on their specific structure and the functional groups present. These properties can significantly impact the bioavailability of these compounds .
Result of Action
The molecular and cellular effects of isoxazole derivatives can include changes in enzyme activity, alterations in signal transduction pathways, modulation of receptor function, and effects on gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of isoxazole derivatives .
Biochemische Analyse
Biochemical Properties
Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research .
Cellular Effects
Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins. These effects on cellular function highlight the compound’s potential as a research tool for studying cellular processes .
Molecular Mechanism
The molecular mechanism of action of Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors. The compound’s ability to influence enzyme activity and gene expression underscores its potential as a biochemical tool .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its activity. Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure can lead to alterations in cellular processes .
Dosage Effects in Animal Models
The effects of Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of careful dosage optimization in research and potential therapeutic applications .
Metabolic Pathways
Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially affecting metabolic flux and metabolite levels. The compound’s ability to modulate metabolic pathways makes it a valuable tool for studying metabolism and related processes .
Transport and Distribution
Within cells and tissues, Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific tissues or cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate is an important factor in its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall function within the cell .
Eigenschaften
IUPAC Name |
tert-butyl N-(1,2-benzoxazol-3-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)17-12(16)14-8-10-9-6-4-5-7-11(9)18-15-10/h4-7H,8H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQXTLKFANWYKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NOC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B1472998.png)
![tert-butyl 5-(pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472999.png)
![tert-butyl 5-(6-(pyridin-2-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473000.png)
![3-Ethoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1473004.png)
![(1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1473006.png)




![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B1473016.png)
![(1-cyclopropyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1473017.png)

![4-(1,2,4-Oxadiazol-3-yl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1473020.png)
![Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473021.png)
